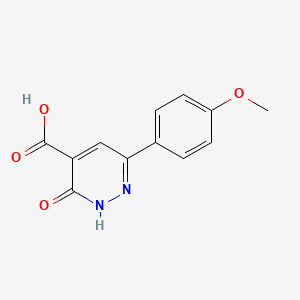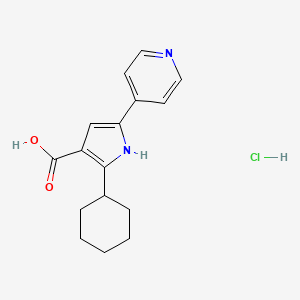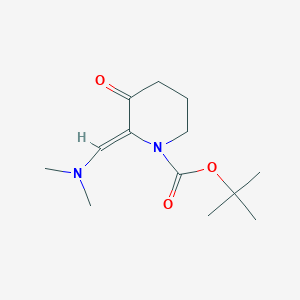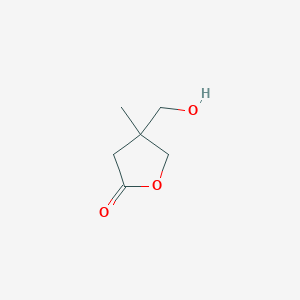![molecular formula C14H16O2 B1473719 2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol CAS No. 67500-21-4](/img/structure/B1473719.png)
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol
Vue d'ensemble
Description
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol, also known as 2-naphthol-6-ethanol (2-NE), is an organic compound that has a wide range of applications in the pharmaceutical, cosmetic, and biotechnological industries. It is a versatile compound with a broad range of applications due to its unique structure and properties. 2-NE is a colorless, water-soluble compound with a molecular weight of 226.27 g/mol and a melting point of 126-128°C. It is a hydrophilic compound and is soluble in both polar and non-polar solvents.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Naphthalene derivatives are utilized as fluorescent chemosensors for metal ions. A study by Qin et al. (2015) focused on a naphthalene derivative that acts as a fluorescent chemosensor for Al3+ and Zn2+ in ethanol and water, showcasing its potential in detecting and quantifying metal ions in aqueous media through fluorescence enhancement (Jing-can Qin et al., 2015).
Selective Fluorescent Probes
Banerjee and colleagues (2012) synthesized a naphthalene exciplex that serves as a highly selective fluorescent sensor for Al3+ at physiological pH, enabling the detection of Al3+ in living cells through fluorescence microscopy. This highlights the compound's utility in biological and medical research, offering a tool for studying metal ion distribution in biological systems (A. Banerjee et al., 2012).
Separation and Purification Techniques
Liu, Lang, and Abrahams (2011) demonstrated the use of a porous metal-organic framework for the efficient separation of a solid mixture of naphthalene and anthracene, highlighting the application of naphthalene derivatives in chemical separation processes. The study presents a method for selective adsorption and separation at room temperature, showcasing a practical application in the purification of chemical compounds (Dong Liu et al., 2011).
Enantioseparation
Karakurt, Saraç, and Dalkara (2012) focused on the enantioseparation of naphthalene derivatives, which is crucial in the pharmaceutical industry for separating and analyzing the enantiomers of chiral drugs. Their research on the separation of racemic mixtures of naphthalene derivatives contributes to the development of more effective and safer pharmaceuticals (A. Karakurt et al., 2012).
Dinuclear Lanthanide Complexes
Zhang et al. (2016) explored the creation of dinuclear lanthanide complexes using a Schiff base ligand related to naphthalene. These complexes exhibit slow magnetic relaxation behaviors, making them potential candidates for applications in quantum computing and molecular magnets. This study illustrates the compound's relevance in materials science and nanotechnology (Jin Zhang et al., 2016).
Propriétés
IUPAC Name |
2-[6-(2-hydroxyethyl)naphthalen-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJMLMAMARBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
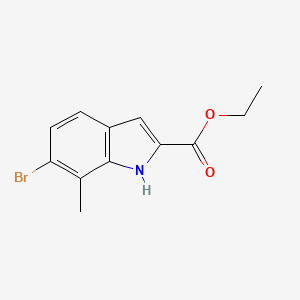
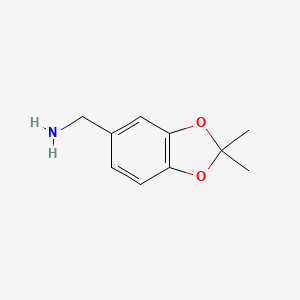
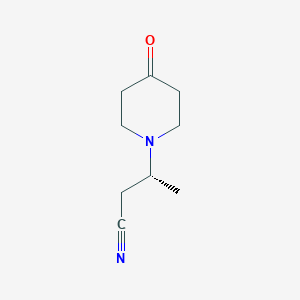
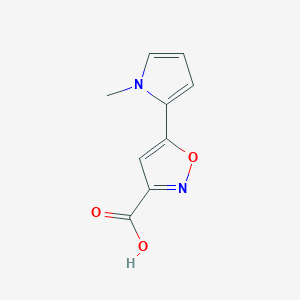
![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)
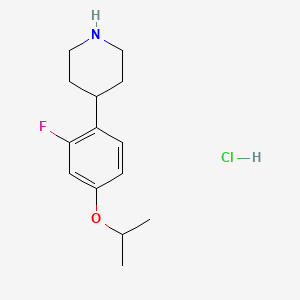
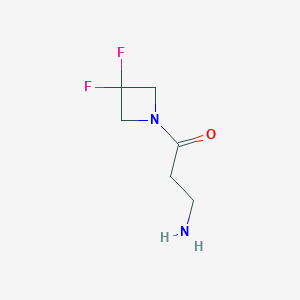
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
